(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine
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Overview
Description
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is an organic compound that belongs to the class of hydrazinecarbodithioates This compound is characterized by the presence of a pyridine ring attached to a hydrazinecarbodithioate moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine typically involves the reaction of pyridine-4-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazinecarbodithioate moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carbaldehyde: A precursor in the synthesis of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine.
Methyl hydrazinecarbodithioate: Another precursor used in the synthesis.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a hydrazinecarbodithioate moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
methyl N-[(E)-pyridin-4-ylmethylideneamino]carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-2-4-9-5-3-7/h2-6H,1H3,(H,11,12)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXIXCRRDKIJLW-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN=CC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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